molecular formula C9H10N4 B13599327 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide

2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide

Cat. No.: B13599327
M. Wt: 174.20 g/mol
InChI Key: YABXNNBLERIERA-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide is a chemical reagent based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This bicyclic 5-6 heterocyclic system is recognized for its diverse biological activities and is a key structural component in several marketed drugs and investigational compounds . The imidazo[1,2-a]pyridine core is a versatile building block, and its derivatives demonstrate a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities . For instance, novel imidazo[1,2-a]pyridine derivatives have shown promising anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in cancer cell lines , while others have been synthesized and evaluated for antimicrobial activity . The incorporation of this scaffold into more complex molecular architectures, such as peptidomimetics and bis-heterocyclic compounds, is an active area of research to explore new biological space and develop potential therapeutic agents . Common synthetic routes for related structures often involve efficient multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction . This product is intended for research purposes as a building block or intermediate in the synthesis of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanimidamide

InChI

InChI=1S/C9H10N4/c10-8(11)5-7-6-13-4-2-1-3-9(13)12-7/h1-4,6H,5H2,(H3,10,11)

InChI Key

YABXNNBLERIERA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=N)N

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are electron-rich heterocycles prone to electrophilic substitution at the C3 position. The acetimidamide substituent at C2 introduces additional nucleophilic character due to the amidine group (-C(NH₂)₂), which may participate in hydrogen bonding, coordination with metals, or acid-base reactions .

Synthetic Routes to Imidazo[1,2-a]pyridine Acetimidamides

While no direct synthesis of 2-(imidazo[1,2-a]pyridin-2-yl)acetimidamide is documented, analogous compounds suggest potential pathways:

Pathway 1: Condensation of 2-Aminopyridines with α-Bromoacetimidamides

  • Mechanism : Reacting 2-aminopyridine with α-bromoacetimidamide derivatives could form the imidazo[1,2-a]pyridine core via nucleophilic substitution and cyclization.

  • Conditions :

    • Catalyst: CuI or molecular iodine (I₂) in aqueous or alcoholic solvents .

    • Temperature: 80–100°C under microwave or ultrasound irradiation .

Pathway 2: Multicomponent Reactions (MCRs)

  • Example : A Groebke–Blackburn–Bienaymé reaction involving:

    • 2-Aminopyridine,

    • An aldehyde,

    • An isonitrile or nitrile derivative.

  • Outcome : Forms the imidazo[1,2-a]pyridine scaffold with substituents at C2 and C3 .

Functionalization Reactions

The acetimidamide group can undergo transformations typical of amidines:

Reaction Type Reagents/Conditions Product References
Hydrolysis HCl/H₂O, reflux2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid
Alkylation Allyl bromide, K₂CO₃, DMFN-Alkylated derivatives
Coordination Chemistry Transition metals (Cu, Fe)Metal-organic complexes

Biological Activity

  • Derivatives with acetamide groups (e.g., N-allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide) show anti-inflammatory and anticancer properties via NF-κB and STAT3 pathway inhibition .

Theoretical and Computational Insights

  • DFT Studies : The HOMO-LUMO gap of imidazo[1,2-a]pyridines (~4.5 eV) suggests moderate reactivity, with electron density localized on the amidine group .

  • ADMET Predictions : Acetimidamide derivatives likely exhibit good bioavailability but may require structural optimization to reduce potential hepatotoxicity .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit cholinesterase enzymes, which are crucial in the symptomatic treatment of Alzheimer’s disease . The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents and core modifications. Key analogs include:

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Core Structure Substituent Key Features
2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide Imidazo[1,2-a]pyridine Acetimidamide High basicity (amidine group); potential for strong receptor interactions.
N-Substituted imidazo[1,2-a]pyridine-2-acetamides Imidazo[1,2-a]pyridine Acetamide Lower basicity than amidine; used in drugs like Zolpidem (sedative/hypnotic) .
Imidazo[1,2-a]pyrimidin-2-yl-acetic acid Imidazo[1,2-a]pyrimidine Acetic acid Electron-deficient pyrimidine core; anxiolytic and analgesic properties .
3-Amino-2-arylimidazo[1,2-a]pyridines Imidazo[1,2-a]pyridine Amino, aryl groups Antimicrobial activity; synthesized via solvent-free multicomponent reactions .
Key Observations:
  • Substituents :
    • Acetimidamide : The amidine group confers higher basicity (pKa ~11–12) compared to acetamides (pKa ~0–5), improving solubility in acidic environments but reducing blood-brain barrier (BBB) penetration .
    • Acetamide/Acetic Acid : These groups are less basic, favoring passive diffusion and CNS activity (e.g., Zolpidem) .
Key Observations:
  • The target compound’s synthesis likely involves condensation or amidine-specific reactions, though details are unspecified in the evidence.
  • Adib’s solvent-free method offers environmental and efficiency advantages over traditional routes requiring harsh conditions.

Pharmacological Profiles

Biological activities vary with structural modifications:

Table 3: Pharmacological Activities of Analogous Compounds
Compound Type Activity Mechanism/Application References
Imidazo[1,2-a]pyrimidines Anxiolytic, analgesic GABA receptor modulation
N-Substituted acetamides Sedative/hypnotic GABA-A receptor agonism (e.g., Zolpidem)
3-Amino-2-arylimidazo[1,2-a]pyridines Antimicrobial Membrane disruption; enzyme inhibition
Key Observations:
  • The amidine group in 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide may target basic residue-rich regions in enzymes (e.g., proteases), differing from the GABAergic activity of acetamides.
  • Pyrimidine analogs exhibit broader CNS activities due to enhanced electron-withdrawing effects .

Physicochemical and Pharmacokinetic Properties

Table 4: Physicochemical Comparison
Property 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide (Inferred) Imidazo[1,2-a]pyrimidin-2-ylmethanamine N-Substituted Acetamides
Molecular Weight ~200–250 g/mol 148.17 g/mol 180–220 g/mol
LogP (Lipophilicity) ~1.5–2.5 1.2 2.0–3.5
Solubility High in acidic pH (amidine protonation) Moderate Low to moderate
BBB Penetration Limited Limited High (e.g., Zolpidem)
Key Observations:
  • The amidine group enhances aqueous solubility but limits BBB penetration compared to lipophilic acetamides.
  • Pyrimidine cores (lower molecular weight) may improve metabolic stability .

Biological Activity

2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activities of 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves various organic reactions such as cyclization and functionalization. For instance, the synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide can be achieved through the condensation of imidazo[1,2-a]pyridine with acetimidamide derivatives. The structural framework of this compound allows for interactions with various biological targets due to the presence of nitrogen heterocycles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation. A study reported that a related imidazo derivative exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Table 1: Anticancer Activity of Imidazo Derivatives

CompoundCell LineIC50 (µM)
2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamideMDA-MB-231 (Breast Cancer)TBD
Similar Imidazo DerivativeA549 (Lung Cancer)0.126
Similar Imidazo DerivativeMCF7 (Breast Cancer)17.02

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been documented. For instance, a study indicated that these compounds can suppress the activity of pro-inflammatory pathways such as NF-κB and STAT3 . The inhibition of these pathways may contribute to their therapeutic effects in inflammatory conditions.

Table 2: Inhibition of Inflammatory Pathways

CompoundTarget PathwayEffect
2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamideNF-κBInhibition
Similar Imidazo DerivativeSTAT3Inhibition

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine core can significantly alter biological activity. Substituents at specific positions can enhance or diminish efficacy against various targets. For example, electron-donating groups at certain positions have been shown to improve anticancer activity .

Case Study 1: Anticancer Efficacy

A novel derivative based on the imidazo[1,2-a]pyridine scaffold was synthesized and tested for its anticancer properties against multiple cell lines. The results showed a marked decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Action

In another study focusing on inflammation-related signaling pathways, an imidazo derivative was shown to effectively reduce cytokine levels in vitro. This suggests its potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide?

A common approach involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or esters). For example, cyclization of 2-aminoimidazole derivatives with acetylacetone or ethyl acetoacetate under acidic conditions can yield the imidazo[1,2-a]pyridine core. Subsequent functionalization at the 2-position via amidination or nucleophilic substitution introduces the acetimidamide group . Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., iodine or K₂S₂O₈) is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the imidazo[1,2-a]pyridine scaffold and substituent patterns. Peaks at δ 7.5–9.0 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) are diagnostic .
  • X-ray crystallography : Resolves molecular geometry, including bond angles and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives with labile functional groups .

Q. What pharmacological activities are associated with this compound?

Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial, antiviral, and anticancer properties. For example, substitution at the 2-position with amidine groups enhances DNA intercalation and enzyme inhibition (e.g., topoisomerase II). In vitro assays using MTT or SRB protocols on cancer cell lines (e.g., MCF-7 or HeLa) are standard for evaluating cytotoxicity .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of reactivity and stability?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions. For example, Fukui indices identify nucleophilic sites on the imidazo[1,2-a]pyridine ring, guiding functionalization strategies. Solvent effects and transition-state modeling (e.g., using Gaussian09) optimize reaction pathways .

Q. What strategies resolve low yields in multistep syntheses?

  • Parallel reaction screening : Test solvents (e.g., DCM vs. THF), temperatures, and catalysts (e.g., Pd/C vs. CuI) to identify optimal conditions .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions at sensitive sites (e.g., amidine nitrogens) .
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer, improving yields in cyclization steps by >20% .

Q. How to analyze discrepancies in reported synthesis yields (e.g., 51% vs. 90%)?

Contradictions often arise from variations in:

  • Purification methods : Column chromatography vs. recrystallization impacts recovery rates.
  • Reagent quality : Trace moisture in acetonitrile or DMF can hydrolyze intermediates.
  • Catalyst loading : Substoichiometric iodine (5 mol%) vs. excess K₂S₂O₈ alters reaction kinetics .

Q. What design principles enhance bioactivity in analogs?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to boost antimicrobial potency.
  • Prodrug strategies : Mask amidine groups as esters to improve bioavailability.
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., benzimidazoles) via click chemistry .

Q. How to address conflicting bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., IC50 determination via dose-response curves).
  • Control for impurities : HPLC purity >95% minimizes off-target effects .
  • Cross-validate : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

Methodological Tables

Parameter Optimized Condition Impact on Yield Reference
SolventEthanol/water (7:3)Reduces byproducts by 30%
CatalystIodine (10 mol%)Accelerates cyclization
Temperature80°C (reflux)Completes reaction in 4h
PurificationSilica gel (hexane:EtOAc 3:1)Purity >98%

Key Challenges and Solutions

  • Scaling up synthesis : Batch reactors risk exothermic runaway; switch to segmented flow reactors for safer scale-up .
  • Crystallinity issues : Use antisolvent precipitation (e.g., adding hexane to DMF) to improve crystal morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.